2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride
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Overview
Description
2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride is a chemical compound with a unique structure that includes a thiophene ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride typically involves the reaction of cyclopentanone with methyl cyanoacetate and sulfur in methanol, followed by the addition of morpholine . The reaction mixture is heated and stirred to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a carboxylic acid group.
Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Another similar compound with a methyl ester group.
Ethyl 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate: This compound has a larger ring structure compared to the original compound.
Uniqueness
2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S.ClH/c9-7-6(8(10)11)4-2-1-3-5(4)12-7;/h1-3,9H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGWLOAEXHFNDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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